molecular formula C22H36O4 B13891786 (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

Cat. No.: B13891786
M. Wt: 364.5 g/mol
InChI Key: GGXXRJAROSMGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid is a structurally defined analog of Prostaglandin E1 (Alprostadil), a potent lipid-derived autacoid. This specific stereoisomer is of significant research value for investigating the structure-activity relationships of prostaglandins, particularly how modifications like the 3-hydroxy and 5-methyl groups on the alkyl chain influence receptor binding affinity and functional selectivity. Prostaglandin E1 exerts its diverse biological effects primarily by acting as a ligand for specific G-protein coupled receptors, namely the EP1, EP2, EP3, and EP4 receptors [https://www.ncbi.nlm.nih.gov/books/NBK553170/]. Activation of these receptors triggers a cascade of intracellular signaling pathways, including modulation of cyclic AMP (cAMP) and intracellular calcium levels, which mediate processes such as vasodilation, inhibition of platelet aggregation, and the perception of inflammation and pain. Consequently, this analog is a critical tool for researchers dissecting the complex roles of the PGE1 signaling axis in physiological and pathophysiological contexts, including vascular biology, renal function, and immunomodulation. Its application is essential for advanced pharmacological studies aimed at developing novel therapeutics targeting inflammatory diseases, cardiovascular disorders, and tissue protection.

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)

InChI Key

GGXXRJAROSMGDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthetic approach to (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic acid typically involves:

  • Construction of the cyclopentane ring with appropriate hydroxyl and keto groups
  • Attachment of the heptenoic acid side chain with a defined (2E) double bond configuration
  • Installation of the 3-hydroxy-5-methyl-1-nonenyl side chain with (1E,3S,5S) stereochemistry

This synthesis requires precise stereochemical control to ensure biological activity.

Preparation of Pharmaceutical Compositions (Freeze-dried and Tablet Forms)

According to patent CN101862337A, the preparation method for pharmaceutical compositions containing limaprost includes:

  • Step (a): Weighing and dissolving limaprost (0.01% to 1% by weight) with a lyophilizing stabilizing agent such as cyclodextrin clathrate in water to form a solution for freeze-drying.
  • Step (b): Lyophilization (freeze-drying) under controlled conditions—pre-freeze temperature between -10°C and -40°C, vacuum pressure ≤ 500 Pa, drying temperature 0-30°C—to obtain freeze-dried mixture I.
  • Step (c): Mixing the freeze-dried product with excipients such as fillers (lactose, glucose, maltose, glycine, soluble dextrins), disintegrating agents (low-substituted hydroxypropyl cellulose, starch, polyvinylpyrrolidone, microcrystalline cellulose), and lubricants (magnesium stearate, sodium stearyl fumarate, stearic acid, talc, silica gel) to form mixtures II and III.
  • Step (d): Dry granulation and tableting of the mixtures to produce oral dosage forms with consistent drug content and stability.

This method ensures the stability of the active compound and facilitates oral administration.

Summary Table of Preparation Parameters

Preparation Step Conditions / Materials Purpose / Outcome Reference
Dissolution Limaprost 0.01-1% w/w, cyclodextrin clathrate in water Prepare solution for lyophilization
Lyophilization Pre-freeze: -10 to -40°C; Vacuum ≤ 500 Pa; Drying 0-30°C Obtain stable freeze-dried limaprost powder
Mixing with excipients Fillers, disintegrants, lubricants (various as above) Formulate powder suitable for tableting
Dry granulation & tableting Granulation machines, compression into tablets Produce oral dosage form with consistent quality
Analytical validation LC-MS/MS with reversed-phase HPLC Confirm compound identity, purity, and dosage

Research Findings and Perspectives

  • The patented preparation method emphasizes freeze-drying to enhance the stability of limaprost in pharmaceutical formulations, which is critical given the compound’s sensitivity to degradation.
  • The use of cyclodextrin clathrate as a lyophilizing stabilizing agent is a notable advancement, improving solubility and bioavailability.
  • The incorporation of specific excipients tailored for disintegration and lubrication optimizes tablet manufacturing and patient compliance.
  • Analytical techniques like LC-MS/MS are indispensable for quality control, ensuring that the stereochemistry and concentration remain intact throughout production.

Chemical Reactions Analysis

Types of Reactions: 11-Deoxy Limaprost undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Cyclodextrins (α and β): Used to stabilize and promote specific reactions.

    Aqueous Solutions: The reactions typically occur in water-based solutions.

Major Products:

Scientific Research Applications

11-Deoxy Limaprost has a wide range of applications in scientific research:

Mechanism of Action

11-Deoxy Limaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism helps improve blood flow and reduce inflammation .

Comparison with Similar Compounds

Structural and Functional Features

The following table highlights key structural differences and biological implications compared to analogues:

Compound Key Structural Features Molecular Weight Biological Activity/Use Reference
(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid (1R,2R) cyclopentyl; (3S,5S)-3-hydroxy-5-methylnonenyl side chain; α,β-unsaturated carboxylic acid ~364.5 g/mol* Industrial applications (specifics undisclosed)
Prostaglandin E1 (PGE1) (1R,2R,3R) cyclopentyl; (S,E)-3-hydroxyoctenyl side chain; saturated carboxylic acid 354.5 g/mol Vasodilation, antiplatelet aggregation; research use
7-(2-Hydroxy-5-oxocyclopent-3-en-1-yl)hept-5-enoic acid Simplified cyclopentene core; no nonenyl side chain; α,β-unsaturated carboxylic acid 224.25 g/mol Unspecified (likely reduced potency vs. analogues)
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(S)-3-Hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid methyl ester Methyl ester modification; phenyl-containing side chain; additional hydroxyl groups ~446.5 g/mol* Enhanced lipophilicity for improved bioavailability

*Calculated based on molecular formula.

Key Observations:

Side Chain Modifications: The target compound’s (3S,5S)-3-hydroxy-5-methylnonenyl side chain introduces branching and a methyl group absent in PGE1’s linear 3-hydroxyoctenyl chain (). This may enhance metabolic stability or alter receptor affinity. highlights a phenyl-containing side chain in a methyl ester derivative, which could increase binding to hydrophobic receptor pockets.

Stereochemistry :

  • The (1R,2R) cyclopentyl configuration contrasts with the (1S,2S,3S) configuration in ’s analogue, which would disrupt prostaglandin receptor interactions due to altered spatial orientation.

Functional Groups: The α,β-unsaturated carboxylic acid in the target compound and PGE1 is critical for binding to prostaglandin receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.